molecular formula C8H12BrNOS B15261297 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol

2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B15261297
M. Wt: 250.16 g/mol
InChI Key: JKOQCROWPVCLBJ-UHFFFAOYSA-N
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Description

2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound that features a bromothiophene moiety linked to a propanol backbone via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and a reducing agent. One common method includes the following steps:

    Condensation Reaction: 4-bromothiophene-2-carboxaldehyde is reacted with an amine, such as 2-amino-1-propanol, under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-one.

    Reduction: Formation of 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.

    Substitution: Formation of 2-{[(4-Azidothiophen-2-yl)methyl]amino}propan-1-ol or 2-{[(4-Thiophen-2-yl)methyl]amino}propan-1-ol.

Scientific Research Applications

2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the amino and hydroxyl groups can form additional hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
  • 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
  • 2-{[(4-Bromothiophen-2-yl)methyl]amino}butan-1-ol

Uniqueness

Compared to its analogs, 2-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol offers a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. Its propanol backbone provides additional flexibility and potential for derivatization, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c1-6(4-11)10-3-8-2-7(9)5-12-8/h2,5-6,10-11H,3-4H2,1H3

InChI Key

JKOQCROWPVCLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CS1)Br

Origin of Product

United States

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